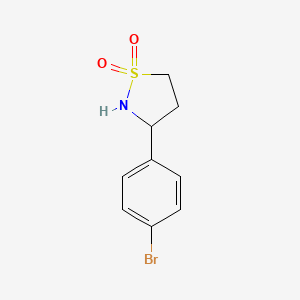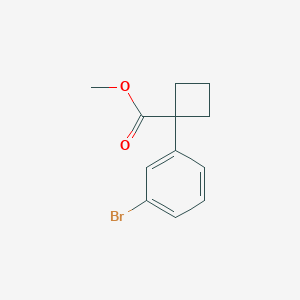![molecular formula C11H16N2O2 B2725501 [4-(Oxan-4-yloxy)pyridin-2-yl]methanamine CAS No. 1249593-97-2](/img/structure/B2725501.png)
[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.261 . It is primarily used for research and development .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C11H16N2O2) and molecular weight (208.261) . Detailed properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Chemical Inhibitors and Drug Interactions
Chemical inhibitors that interact with cytochrome P450 isoforms in human liver microsomes are crucial for understanding drug metabolism and potential drug-drug interactions. These inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of various drugs, which is essential for predicting adverse interactions and optimizing pharmacotherapy (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Studies on the neurochemistry and neurotoxicity of substances like MDMA (Ecstasy) provide insights into the effects of psychoactive compounds on the central nervous system. These substances are known to have both acute and long-term effects on serotonin levels, which can lead to various physiological and psychological outcomes (McKenna & Peroutka, 1990).
Anticorrosive Materials
Quinoline and its derivatives are explored for their applications as anticorrosive materials. Their effectiveness against metallic corrosion, due to the formation of highly stable chelating complexes with surface metallic atoms, highlights the potential for developing new corrosion inhibitors (Verma et al., 2020).
Antimalarial and Antitumor Activities
Pyronaridine is an example of a compound with potent antimalarial activity, which also shows promise for treating other parasitic diseases and even as a potential treatment for mitigating the propagation of viruses like Ebola. Its mechanisms of action include inhibiting hemozoin formation and DNA intercalation, leading to cell death (Bailly, 2020).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including luminescent elements and organic light-emitting diodes (OLEDs). The incorporation of these heterocyclic compounds into π-extended conjugated systems is valuable for creating novel materials with enhanced photo- and electroluminescent properties (Lipunova et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(oxan-4-yloxy)pyridin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-8-9-7-11(1-4-13-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYRDDOEHJPFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=NC=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)
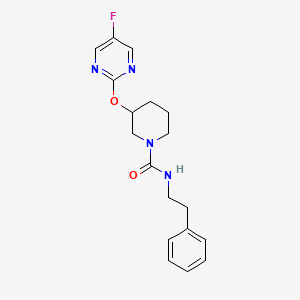
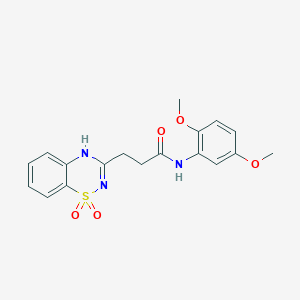
![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)
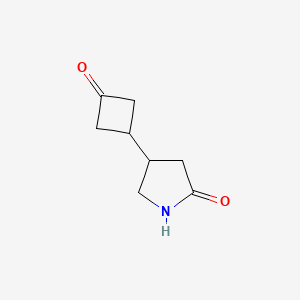
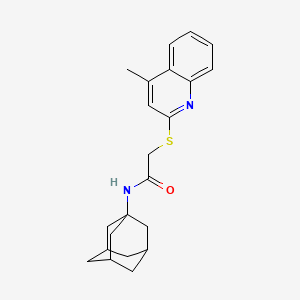
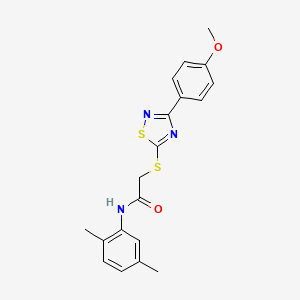
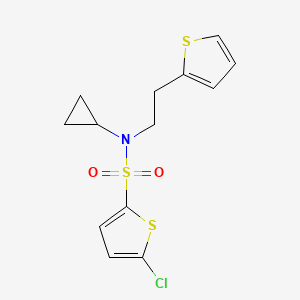
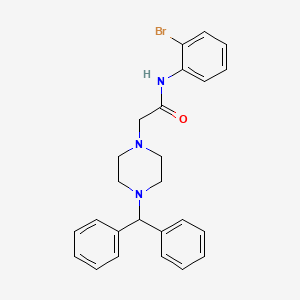
![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)
